

Reactivity and reaction mechanisms of octafluoronaphthalene

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Compound Name: Octafluoronaphthalene

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An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of **Octafluoronaphthalene**

Introduction

Octafluoronaphthalene ($C_{10}F_8$), a fully fluorinated polycyclic aromatic hydrocarbon, is a white crystalline solid with the CAS number 313-72-4.[1][2] Its perfluorinated structure imparts unique electronic properties, high thermal stability, and significant chemical resistance, making it a valuable building block in the synthesis of advanced materials, functional polymers, liquid crystals, and complex organic molecules.[1][3] The presence of eight strongly electron-withdrawing fluorine atoms renders the aromatic system electron-deficient, fundamentally altering its reactivity compared to its hydrocarbon analog, naphthalene. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of **octafluoronaphthalene**, with a focus on its behavior in nucleophilic aromatic substitution, its resistance to electrophilic attack, and other notable transformations.

Core Reactivity Profile

The dominant feature of **octafluoronaphthalene**'s reactivity is its high susceptibility to nucleophilic attack. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophiles but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][4]

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for **octafluoronaphthalene** is nucleophilic aromatic substitution (SNAr).^[5] In this mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride ion.^{[5][6]}

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.^{[7][8]} The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.^[8]

Octafluoronaphthalene has two distinct positions for nucleophilic attack: the α -positions (1, 4, 5, 8) and the β -positions (2, 3, 6, 7). Experimental evidence consistently shows that nucleophilic attack preferentially occurs at the β -position (C-2).^[4] This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer complex intermediate when the attack occurs at the β -position. While electrophilic attack on naphthalene favors the α -position, the inverse is true for nucleophilic attack on its perfluorinated counterpart. ^[4]

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General mechanism for Nucleophilic Aromatic Substitution (SNAr) on **octafluoronaphthalene**.

Common Nucleophilic Reactions

Octafluoronaphthalene reacts with a variety of nucleophiles, typically leading to monosubstituted heptafluoronaphthalene derivatives.[4]

- With Hydroxide: Reaction with potassium hydroxide in t-butyl alcohol yields heptafluoro-2-naphthol.[4]
- With Alkoxides: Sodium methoxide reacts to form heptafluoro-2-methoxynaphthalene (heptafluoro-2-naphthyl methyl ether).[4]
- With Hydrazine: Treatment with hydrazine in aqueous ethanol produces heptafluoro-2-naphthylhydrazine.[4]
- With Amines and Amides: Nitrogen-based nucleophiles readily react. For instance, phenothiazine undergoes SNAr with **octafluoronaphthalene**.[5] The Chichibabin reaction, while classic for pyridines, exemplifies the reactivity of strong amide nucleophiles with electron-deficient rings.[6]
- With Organometallics: Reagents like organolithium and organomagnesium compounds can displace fluoride to form C-C bonds.[5]

Under forcing conditions or with an excess of the nucleophile, double substitution can occur.[5]

Reductive Defluorination

Octafluoronaphthalene can be reduced by strong hydride reagents. A notable example is the reaction with lithium aluminium hydride (LiAlH_4) in diethyl ether, which selectively replaces a single fluorine atom with hydrogen to yield 2H-heptafluoronaphthalene.[4] This further supports the preference for reaction at the β -position.

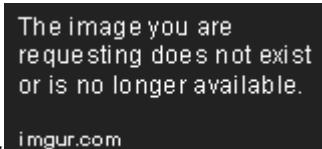
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Caption: Reaction pathway for the synthesis of 2H-heptafluoronaphthalene.



Electrophilic Aromatic Substitution

Due to the strong deactivating effect of the eight fluorine atoms, **octafluoronaphthalene** is highly resistant to electrophilic aromatic substitution (EAS). The electron-poor nature of the aromatic system repels electrophiles, making reactions like nitration or Friedel-Crafts acylation, which are common for naphthalene, extremely difficult to achieve.^[4]

Cycloaddition Reactions

The electron-deficient π -system of **octafluoronaphthalene** allows it to participate in cycloaddition reactions. In a notable example, it can form a 1:1 cocrystal with the electron-rich naphthalene. Under high pressure, this cocrystal undergoes a controlled solid-state polymerization, reacting along the molecular stacking axis to form sp³-hybridized rods with single-crystalline order.^[9] This demonstrates its utility in materials synthesis through topochemically controlled reaction pathways.^[9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and reactivity of **octafluoronaphthalene**.

Table 1: Physical and Spectroscopic Properties of **Octafluoronaphthalene**

Property	Value	Reference
Molecular Formula	$C_{10}F_8$	[2]
Molecular Weight	272.09 g/mol	[2]
CAS Number	313-72-4	[2]
Appearance	White crystalline solid	[1] [2]
Melting Point	82.0 - 91.0 °C	[10]
Boiling Point	Not specified	
Ionization Energy	8.85 eV	[11]
IR Spectrum	Key absorptions available in NIST WebBook	[12]
Mass Spectrum (EI)	Principal mass peak at 272 ($C_{10}F_8^+$)	[4] [12]

Table 2: Summary of Key Reactions of **Octafluoronaphthalene**

Nucleophile /Reagent	Product	Solvent	Conditions	Yield	Reference
KOH	Heptafluoro-2-naphthol	t-Butyl Alcohol	Reflux, 4 hr	~70% (based on recovered starting material)	[4]
NaOMe	Heptafluoro-2-methoxynaphthalene	Methanol	Reflux, 30 min	Not specified	[4]
Hydrazine	Heptafluoro-2-naphthylhydrazine	Aqueous Ethanol	Reflux	Not specified	[4]
LiAlH ₄	2H-Heptafluoronaphthalene	Diethyl Ether	Reflux, 40 hr	Not specified	[4]
Phenothiazine / K ₃ PO ₄	Di-substituted product	MeCN	85 °C	22%	[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Heptafluoro-2-naphthol

This protocol is adapted from the procedure described by Gething, Patrick, and Tatlow (1962).

[4]

Materials:

- Octafluoronaphthalene (2.7 g)
- Potassium hydroxide (KOH) (0.8 g)
- t-Butyl alcohol (20 mL)

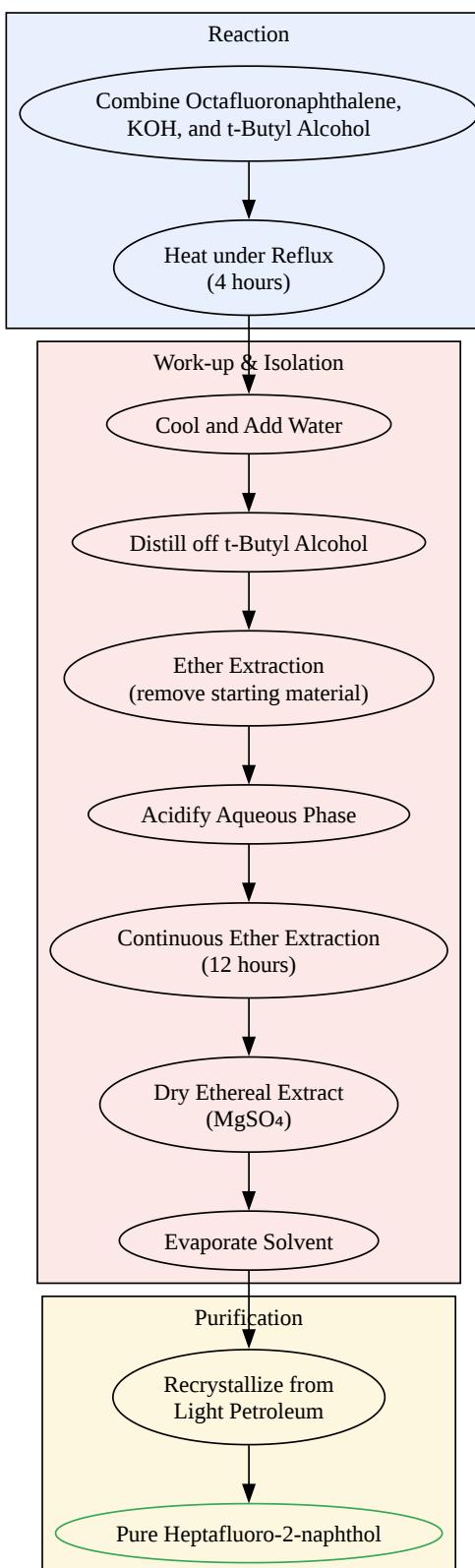
- Water
- Diethyl ether
- Magnesium sulfate ($MgSO_4$), anhydrous
- Light petroleum (b.p. 100-120 °C)

Procedure:

- A mixture of **octafluoronaphthalene** (2.7 g) and potassium hydroxide (0.8 g) in t-butyl alcohol (20 mL) is heated under reflux for 4 hours.
- After cooling, water (50 mL) is added to the reaction mixture.
- The t-butyl alcohol is removed by distillation.
- The remaining aqueous solution is extracted with diethyl ether to remove any unreacted starting material.
- The aqueous phase is then acidified (e.g., with dilute HCl).
- The acidified solution is continuously extracted with diethyl ether for 12 hours.
- The ethereal extract is dried over anhydrous magnesium sulfate ($MgSO_4$) and the solvent is evaporated to yield a solid crude product.
- The crude solid is purified by recrystallization from light petroleum (b.p. 100-120 °C) to give pure heptafluoro-2-naphthol.

Characterization:

- Melting Point: 120 °C[4]

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Protocol 2: Synthesis of 2H-Heptafluoronaphthalene

This protocol is adapted from the procedure described by Gething, Patrick, and Tatlow (1962).
[4]

Materials:

- **Octafluoronaphthalene** (3.0 g)
- Lithium aluminium hydride (LiAlH_4) (0.115 g)
- Diethyl ether, dry
- Dilute sulfuric acid

Procedure:

- A solution of **octafluoronaphthalene** (3.0 g) and lithium aluminium hydride (0.115 g) in dry diethyl ether is heated under reflux for 40 hours.
- The reaction mixture is cooled.
- Dilute sulfuric acid is carefully added to quench the excess LiAlH_4 .
- The organic phase is separated, washed, and dried.
- The solvent is evaporated, and the resulting solid is purified by sublimation (60°C / 10 mm Hg) to yield 2H-heptafluoronaphthalene.

Characterization:

- Melting Point: 63-64.5 °C[4]
- Mass Spectrometry: Principal mass peak at 254 ($\text{C}_{10}\text{HF}_7^+$)[4]

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References

- 1. nbino.com [nbino.com]
- 2. Octafluoronaphthalene | C10F8 | CID 67564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. 36. Polycyclic fluoroaromatic compounds. Part I. Some reactions of octafluoronaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Octafluoronaphthalene, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Perfluoronaphthalene [webbook.nist.gov]
- 12. Perfluoronaphthalene [webbook.nist.gov]
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